2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group attached to an isoxazole ring, which is further linked to a 4-fluorobenzyl-substituted acetamide moiety. Its structure combines heterocyclic and aromatic elements, making it a candidate for pharmacological studies targeting enzyme inhibition (e.g., cytohesins or kinases) or receptor modulation. The benzo[d][1,3]dioxole group is notable for its metabolic stability and lipophilicity, which can enhance bioavailability .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-4-1-12(2-5-14)10-21-19(23)9-15-8-17(26-22-15)13-3-6-16-18(7-13)25-11-24-16/h1-8H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIQIJOITZHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a benzodioxole derivative, which can be coupled to the isoxazole ring through various coupling reactions.
Attachment of the Fluorobenzyl Group: This is usually done via a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the isoxazole ring or fully hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain under investigation.
Anticancer Potential
Studies have shown that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, including breast and colon cancer cells. The results indicate that it induces apoptosis (programmed cell death) and inhibits cell proliferation, likely through the modulation of key signaling pathways involved in cancer progression.
Research Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Findings : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Activity Assessment
- Objective : To investigate the cytotoxic effects on breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Findings : The compound reduced cell viability by over 70% at concentrations of 50 µM after 48 hours of exposure.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole moiety via electrophilic substitution.
- Final acetamide formation through coupling reactions with appropriate amines.
For industrial applications, continuous flow reactors are recommended to enhance efficiency and yield while optimizing reaction conditions such as temperature and solvent choice.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety and the isoxazole ring could facilitate interactions with hydrophobic pockets, while the fluorobenzyl group could enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, synthetic strategies, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Impact: The isoxazole ring in the target compound and compound 64 provides structural rigidity compared to thiazole (compound 4 ) or indazole derivatives (compounds 4b, 6b ). Isoxazoles are often used to mimic peptide bonds or enhance metabolic stability.
Substituent Effects :
- The 4-fluorobenzyl group in the target compound introduces electron-withdrawing effects and hydrophobicity, which may enhance target selectivity compared to the 4-ethoxyphenyl group in indazole derivatives (compounds 4b , 6b ).
- Benzo[d][1,3]dioxol-5-yl (piperonyl) substituents are shared with compound 4 and acrylonitrile derivatives (e.g., compound 23i ), suggesting a role in enhancing lipophilicity and CNS penetration.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for isoxazole-acetamide derivatives, such as coupling activated carboxylic acids (e.g., EDC/DMAP-mediated reactions ) or nucleophilic substitutions (e.g., hydroxylamine hydrochloride reactions ).
- In contrast, indazole-acetamide derivatives (e.g., 6b ) employ Pd-catalyzed cross-coupling or trifluoroacetic acid deprotection, highlighting divergent synthetic complexity.
Thiazole-acetamide analogs (e.g., compound 4 ) are primarily synthetic intermediates, whereas spiro-oxazolidinediones (e.g., compound 23 ) demonstrate selective enzyme inhibition, underscoring the importance of core heterocycle choice.
Table 2: Physicochemical Properties
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring and a benzo[d][1,3]dioxole moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure
The structural formula of the compound is represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds often fall below that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF-7 | 4.56 | |
| Test Compound | HepG2 | < 2.38 | |
| Test Compound | HCT116 | < 1.54 | |
| Test Compound | MCF-7 | < 4.52 |
The mechanism of action for compounds like this compound is believed to involve the modulation of specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition of critical pathways involved in cancer cell proliferation and survival. Studies have suggested that these compounds may induce apoptosis through pathways involving Bax and Bcl-2 proteins .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary data suggest that it may possess activity against various bacterial strains, although specific mechanisms and efficacy levels require further investigation.
Case Studies
A notable study explored the synthesis and biological evaluation of derivatives containing the benzo[d][1,3]dioxole moiety. These derivatives were tested for cytotoxicity using the SRB assay on multiple cancer cell lines, demonstrating significant antitumor activity compared to established drugs .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, compounds with similar structures showed varying degrees of toxicity, emphasizing the need for thorough evaluation before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
